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The table below summarizes the available metabolic stability data for PF-06726304 and a related, improved

compound from the same research program. The data for PF-06726304 indicates high metabolic clearance, a

challenge that subsequent compounds aimed to address [1].

HLM MLM
In Vitro Half-
Compound Clearance Clearance Life (min) Notes
(ML/min/mg) (ML/min/mg)
PF-06726304 210 253 Information not  High metabolic clearance;
publicly used as a reference
available compound in discovery [1].
TDI-6118 449 >768 Information not A brain-penetrant EZH2
(Compound publicly inhibitor derived from the PF-
5) available 06726304 scaffold, showing

even higher microsomal
clearance [1].

Experimental Protocol: Microsomal Stability Assay

The following is a generalized methodology for determining metabolic stability using liver microsomes,

based on standard industry practices. This protocol can be used as a benchmark to evaluate compounds like

PF-06726304 [2] [3].
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Objective: To measure the in vitro intrinsic clearance of a test compound by monitoring its disappearance in

a liver microsome incubation over time.

Workflow Overview: The diagram below illustrates the key stages of the microsomal stability assay

protocol.
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Materials and Reagents:

¢ Liver Microsomes: Pooled human or species-specific (e.g., mouse) liver microsomes.

e Co-factor: NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B:
Glucose-6-phosphate dehydrogenase).

e Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.

e Test Compound: Prepared as a stock solution in DMSO.

e Stop Solution: Acetonitrile with internal standard.

e Equipment: Liquid handling robot, heated incubator, centrifuge, LC-MS/MS system.

Detailed Procedure:

¢ Reaction Mixture Setup:

o Prepare the pre-incubation mixture containing the test compound (e.g., 1 uM), liver microsomes
(e.g., 0.5 mg/mL), and phosphate buffer. Keep the mixture at 37°C.

o A control incubation should be prepared in the same way but without the NADPH co-factor to
account for any non-enzymatic degradation [2].

e Initiation and Sampling:

o Start the enzymatic reaction by adding the NADPH regenerating system.

o Immediately withdraw an aliquot (t=0) and transfer it to a plate containing cold acetonitrile to
stop the reaction.

o Continue to withdraw aliquots at predetermined time points (e.g., 5, 10, 15, 30, and 60 minutes)

[3].
e Sample Processing and Analysis:

o Centrifuge the terminated samples to pellet the precipitated proteins.

o Transfer the clear supernatant to a new plate for analysis.

o Analyze the samples using LC-MS/MS to quantify the peak area of the parent compound
remaining at each time point [3].

¢ Data Calculation:

o Plot the natural logarithm of the percentage of parent compound remaining versus time.
o The slope of the linear regression of this plot is the elimination rate constant (k).
o Apply the following calculations:
= Half-life (t2/2) = In(2) / k
= In vitro Intrinsic Clearance (CLint) = (Volume of incubation (uL) / Microsomal protein
(mg)) x (In(2) / t2/2) [2]
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Frequently Asked Questions (FAQS)

Q1: The metabolic clearance for PF-06726304 is high. What are common strategies to improve
metabolic stability? The research paper for PF-06726304 explicitly addressed this. The team modified the
core scaffold by N-methylating the pyridone group, which reduced hydrogen bond donor count and,
crucially, minimized its interaction with efflux transporters like P-glycoprotein. While this specific
modification initially reduced biochemical potency, they recovered it by exploring substitutions at the 4-
position of the pyridone ring. This strategy successfully led to the development of more stable, brain-

penetrant EZH2 inhibitors [1].

Q2: Why might my experimental microsomal clearance data under-predict the in vivo clearance
observed in animal models? This is a common observation in drug discovery. The microsomal stability
assay primarily captures Phase I metabolism (e.g., CYP450-mediated reactions). Under-prediction can

occur if [2]:

e The compound is also a substrate for Phase Il metabolism (e.g., UGT glucuronidation), which
requires different co-factors (like UDPGA) not fully active in a standard microsomal assay.

o Extra-hepatic metabolism (e.g., in the intestines or kidneys) contributes significantly to total body
clearance.

e There is a significant systematic under-prediction bias for certain compounds, which may require
empirical scaling factors for accurate prediction.

Q3: Should I screen my compounds in liver microsomes or hepatocytes? Both are valuable, but they

serve different purposes in a screening funnel:

¢ Liver Microsomes: Ideal for high-throughput, low-cost ranking of compounds based on their
susceptibility to Phase | metabolism. They are excellent for early-stage discovery when dealing with
large compound libraries [2].

e Hepatocytes: Contain a full complement of hepatic enzymes (both Phase | and Phase Il) and more
closely mimic the intracellular environment. They are recommended as a secondary screen on a
smaller set of compounds for a more physiologically relevant assessment of metabolic stability [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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